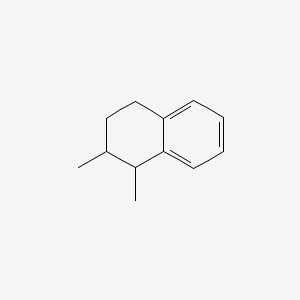

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Description

Contextualization within Substituted Tetrahydronaphthalene Chemistry

Substituted tetrahydronaphthalenes are a significant class of compounds in organic chemistry, serving as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The tetralin framework is a common structural motif in biologically active compounds. The nature and position of substituents on the tetralin core can significantly alter the molecule's reactivity, stereochemistry, and biological activity.

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is a specific example within this class where the substituents are simple methyl groups. The positions of these methyl groups at the 1 and 2 positions of the alicyclic ring are of particular interest due to the creation of chiral centers. This leads to the existence of stereoisomers (cis and trans isomers), each with distinct three-dimensional arrangements and potentially different chemical behaviors. The study of such isomers is crucial for understanding the structure-activity relationships in more complex substituted tetralins.

Academic Significance and Research Rationale for 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

The academic significance of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene primarily stems from its utility as a model compound for stereochemical and conformational analysis. The presence of two adjacent methyl groups on the flexible six-membered ring allows researchers to study the principles of conformational isomerism in fused ring systems. The relative stability of the cis and trans isomers, and their preferred chair-like conformations, provides valuable insights into the steric and electronic interactions that govern the three-dimensional structure of molecules. libretexts.orglibretexts.orgpressbooks.pubyoutube.com

The research rationale for studying this compound often involves:

Conformational Analysis: Investigating the puckering of the saturated ring and the axial versus equatorial preferences of the methyl groups. libretexts.orglibretexts.orgpressbooks.pubyoutube.comacs.org This is analogous to the well-studied conformational analysis of substituted cyclohexanes.

Stereoselective Synthesis: Developing and evaluating synthetic methods that can selectively produce one stereoisomer over another. This is a fundamental challenge in organic synthesis with significant implications for the preparation of enantiomerically pure drugs.

Reaction Mechanism Studies: Using the compound as a substrate to understand how the stereochemistry of the starting material influences the outcome of chemical reactions. For example, the accessibility of the benzylic positions to reagents can be affected by the conformation of the dimethyl-substituted ring.

Catalysis Research: The hydrogenation of dimethylnaphthalenes to form dimethyl-tetrahydronaphthalenes serves as a model reaction for studying the selectivity and efficiency of various hydrogenation catalysts. mdpi.combirmingham.ac.ukmdpi.com

While 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene itself may not have direct large-scale applications, the fundamental knowledge gained from its study is applicable to the synthesis and understanding of more complex and medicinally relevant tetralin derivatives. nih.gov

Historical Developments in the Synthesis of Substituted Tetrahydronaphthalenes

The synthesis of substituted tetrahydronaphthalenes has a rich history, with several classic and modern methods developed to construct this important chemical scaffold.

One of the early and notable methods is the Haworth reaction , which involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), such as succinic anhydride. stackexchange.com This is followed by a reduction and a second intramolecular Friedel-Crafts acylation to form the tetralone, which can then be further reduced to the corresponding tetralin. stackexchange.com

Another historically significant method is the Darzens synthesis of tetralin derivatives , reported by G. Darzens in 1926. This reaction involves the cyclization of α-benzyl-α-allylacetic acid type compounds in the presence of concentrated sulfuric acid.

The Friedel-Crafts reaction , in general, has been a cornerstone in the synthesis of tetralins. wikipedia.org Intramolecular Friedel-Crafts alkylation, in particular, is a powerful method for ring closure to form the tetralin system. researchgate.netnih.gov

More contemporary approaches to the synthesis of substituted tetralins often focus on catalytic methods, which offer greater efficiency and selectivity. These include:

Catalytic Hydrogenation: The selective hydrogenation of substituted naphthalenes is a common industrial and laboratory method. mdpi.comwikipedia.org Various catalysts, such as nickel, platinum, and rhodium-based systems, have been employed to control the extent of hydrogenation and prevent over-reduction to decalin. mdpi.combirmingham.ac.ukmdpi.com

Cascade Reactions: Modern organic synthesis often employs cascade or tandem reactions to build molecular complexity in a single step. For instance, cascade intramolecular Prins/Friedel-Crafts cyclizations have been developed for the synthesis of functionalized tetralins. beilstein-journals.org

These historical and modern synthetic strategies provide a versatile toolbox for chemists to access a wide array of substituted tetralins for various research and industrial purposes.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUTYKMOTTYXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983962 | |

| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65338-06-9 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydrodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065338069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene and Its Stereoisomers

Retrosynthetic Analysis of the 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Skeleton

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comslideshare.net For 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, the primary disconnections involve the carbon-carbon bonds that form the saturated ring and the bonds connecting the methyl groups.

A primary retrosynthetic disconnection involves the hydrogenation of the corresponding naphthalene (B1677914) derivative. This simplifies the target to 1,2-dimethylnaphthalene (B110214), a readily available or synthesizable precursor. nih.gov This approach leverages well-established hydrogenation chemistries.

Another key disconnection strategy is to break the bonds forming the six-membered saturated ring. This can be envisioned through the reverse of a Friedel-Crafts type reaction. For instance, an intramolecular Friedel-Crafts acylation or alkylation can form the tetralone or tetralin ring system from a suitable phenyl-substituted aliphatic chain. researchgate.netbeilstein-archives.org This leads to precursors like a substituted 4-phenylbutanoic acid or a 4-phenyl-1-butanol (B1666560) derivative. researchgate.net The methyl groups can be introduced either on the starting aromatic ring or on the aliphatic chain before cyclization.

A third approach involves the functionalization of a pre-existing tetralin or tetralone skeleton. mdpi.com This would involve disconnection of the C-CH₃ bonds, suggesting alkylation reactions as the forward synthetic step.

Classical and Established Synthetic Routes to Dimethyl Tetrahydronaphthalenes

Classical synthetic routes to dimethyl-substituted tetralins, including the 1,2-dimethyl isomer, rely on robust and well-documented reactions such as hydrogenation, cyclization, and alkylation.

The catalytic hydrogenation of naphthalenes is a direct and common method for preparing tetralin and its derivatives. atamanchemicals.comwikipedia.org The partial hydrogenation of 1,2-dimethylnaphthalene to 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene is a key strategy. This reaction is typically exothermic and requires a catalyst to proceed at a reasonable rate. libretexts.org

Various catalytic systems have been employed for the hydrogenation of naphthalenes, with the choice of catalyst and reaction conditions influencing the selectivity towards the desired tetralin product over the fully hydrogenated decalin. lsbu.ac.uk

Catalysts and Conditions for Naphthalene Hydrogenation:

| Catalyst | Support | Conditions | Selectivity/Observations |

| Nickel (Ni) | S950 resin | 200 °C, 2 MPa H₂, 2 h | High conversion of naphthalene with high yield of tetralin. |

| Palladium (Pd) | Al₂O₃ or C | 100 °C, 6.8 MPa | Pd/Al₂O₃ showed high activity and selectivity for tetralin. |

| Ni-Mo | Al₂O₃ | 315-400 °C, 12-20 MPa | Fast hydrogenation to tetralin. |

| Platinum (Pt) | - | - | Commonly used for naphthalene hydrogenation. atamanchemicals.com |

| Molybdenum (Mo) | - | - | Active for hydrogenation of 2,6-dimethylnaphthalene. princeton.edu |

This table is generated based on data from multiple sources. atamanchemicals.comprinceton.edu

The stereochemistry of the product (cis or trans isomers) can be influenced by the catalyst and the hydrogenation mechanism, which often involves syn-addition of hydrogen to the catalyst surface. libretexts.org

Intramolecular cyclization reactions are fundamental to building the tetralin framework. The Friedel-Crafts reaction is a cornerstone of this approach.

Intramolecular Friedel-Crafts Alkylation and Acylation: These reactions are effective for forming six-membered rings. acs.org For instance, a 4-aryl-1-pentene can undergo intramolecular ring-closing with a strong acid like sulfuric acid in a Darzens tetralin synthesis. atamanchemicals.com A more common route involves the intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutyric acid to form a tetralone, which can then be reduced and further functionalized to the desired dimethyltetralin. scribd.com The Haworth synthesis, a classic method, utilizes the Friedel-Crafts acylation of an aromatic ring with an anhydride (B1165640), followed by reduction and a second intramolecular Friedel-Crafts reaction to form the fused ring system. spcmc.ac.inyoutube.com

Cascade Reactions: Modern approaches include cascade reactions, such as a Prins/Friedel-Crafts cyclization. researchgate.netbeilstein-archives.orgnih.govbeilstein-journals.org In this strategy, an intramolecular Prins reaction can generate a carbocation that is subsequently trapped by an aromatic ring in a Friedel-Crafts alkylation, forming the tetralin skeleton in a single operational step. researchgate.netbeilstein-archives.orgnih.govbeilstein-journals.org

Introducing the methyl groups onto a pre-existing aromatic system is another viable pathway.

Friedel-Crafts Alkylation of Tetralin: Tetralin can be directly alkylated using alkylating agents in the presence of a Lewis acid catalyst. mdpi.com However, this method often leads to a mixture of isomers and poly-alkylated products, making the isolation of pure 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene challenging. Ionic liquids have been explored as catalysts to improve selectivity in such alkylations. mdpi.comresearchgate.net

Synthesis of Dimethylnaphthalene Precursors: A more controlled approach involves the synthesis of the specifically substituted 1,2-dimethylnaphthalene, which is then hydrogenated. nih.gov There are multi-step syntheses for specific dimethylnaphthalene isomers, which can start from simpler materials like xylenes (B1142099) and butadiene. google.com

Modern and Stereoselective Synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Creating specific stereoisomers of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene requires advanced synthetic methods that can control the formation of chiral centers.

The asymmetric synthesis of chiral tetralins is a significant area of research, primarily driven by the prevalence of this scaffold in bioactive molecules. mdpi.comnih.gov

Asymmetric Hydrogenation: A key strategy is the asymmetric hydrogenation of a suitable prochiral naphthalene precursor. acs.org This has been achieved using transition metal catalysts complexed with chiral ligands.

Ruthenium Catalysts: Ruthenium complexes with chiral phosphine (B1218219) ligands, such as PhTrap, have been shown to catalyze the enantioselective hydrogenation of substituted naphthalenes. The presence of directing groups on the naphthalene ring can enhance both regioselectivity and enantioselectivity. dicp.ac.cn

Molybdenum Catalysts: Earth-abundant molybdenum catalysts with chiral ligands like oxazoline (B21484) imino(pyridine) (OIP) have been developed for the asymmetric hydrogenation of naphthalenes, including 2,6-dimethylnaphthalene, yielding products with high enantiomeric excesses. princeton.edurawdatalibrary.netacs.org

Iridium Catalysts: Iridium complexes are also effective for the asymmetric hydrogenation of N-heteroaromatics and imines, and related strategies can be adapted for the synthesis of chiral amines on a tetralin core. mdpi.comacs.org

Stereoselective Cyclization: Another approach is the stereoselective cyclization of an acyclic precursor that already contains one or more chiral centers. The stereochemistry of the existing centers can direct the formation of the new chiral centers during the ring-closing step. Stereoselective intramolecular reductive etherification has been used to construct related cyclic systems like tetrahydropyrans, and similar principles can be applied. nih.gov

The development of these stereoselective methods allows for the targeted synthesis of specific enantiomers of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, which is crucial for applications in fields like medicinal chemistry and materials science. mdpi.comimperial.ac.uk

Diastereoselective Synthesis of Substituted 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Isomers

The controlled synthesis of specific stereoisomers is crucial for evaluating the structure-activity relationships of molecules. While direct diastereoselective methods for the parent 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene are specific, research into related substituted tetralin systems provides insight into achieving stereocontrol. One notable approach involves a nitrogen deletion/Diels–Alder cascade reaction to produce substituted 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylates. acs.org This method allows for the synthesis of various functionalized tetralin cores, which can be precursors to more complex derivatives.

For instance, the synthesis of dimethyl (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate has been achieved with a 70% yield. acs.org The methodology has been extended to include halogenated derivatives, demonstrating its versatility. The synthesis of chloro- and bromo-substituted tetralin esters proceeds in good yields, providing a scaffold that can be further modified. acs.org

Below is a table summarizing the synthesis of various substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives.

| Compound Name | Yield | Starting Materials |

| Dimethyl (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 70% | Not Specified |

| Dimethyl 6-Chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 69% | Not Specified |

| Dimethyl 6-Bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 66% | Not Specified |

| Dimethyl 5-Fluoro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 58% | Not Specified |

| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile (B1589278) | 32% | Not Specified |

This data is illustrative of methods for creating substituted tetralin cores, a foundational step for accessing specific isomers of more complex derivatives. acs.org

Sustainable and Green Chemical Approaches in Tetrahydronaphthalene Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of core chemical structures like tetrahydronaphthalene. mdpi.comresearchgate.net These principles advocate for the use of renewable resources, safer solvents, and energy-efficient processes. nih.gov

A significant green approach to synthesizing the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), involves the catalytic hydrogenation of naphthalene under supercritical fluid conditions. researchgate.net Supercritical fluids, such as hexane, offer benefits like higher diffusivity and lower viscosity, which can enhance mass transfer and increase reaction rates. This method aligns with green chemistry by potentially replacing more hazardous traditional solvents and facilitating easier product separation. researchgate.net

One study demonstrated the effective synthesis of tetralin from naphthalene using platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer as a catalyst. researchgate.net The reaction was performed in supercritical hexane, which can be easily separated from the products after depressurization. researchgate.net This process highlights a move towards more sustainable catalytic systems and reaction media. researchgate.net

| Parameter | Value/Condition |

| Reaction | Catalytic Hydrogenation of Naphthalene |

| Product | Tetralin (TL) |

| Catalyst | 1 wt. % Platinum (Pt) on hyper-cross-linked polymer |

| Solvent | Supercritical Hexane |

| Temperature | 250 °C |

| Pressure | 5–8 MPa |

This table outlines a specific green chemistry approach for the synthesis of the tetralin core structure. researchgate.net

Other green techniques applicable to the synthesis of related heterocyclic and aromatic compounds include solvent-free reactions, microwave-assisted synthesis, and the use of solid-supported reagents, which can lead to shorter reaction times, higher yields, and reduced waste. mdpi.comrasayanjournal.co.in

Post-Synthetic Functionalization and Derivatization of the 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Skeleton

The 1,2,3,4-tetrahydronaphthalene scaffold, once synthesized, can be subjected to various chemical transformations to introduce new functional groups and create a diverse range of derivatives. These modifications are essential for exploring the chemical space and developing new compounds.

Functionalization can be achieved through reactions that add substituents to the aromatic ring or the saturated portion of the molecule. A cascade reaction approach has been effectively used to synthesize tetralin derivatives with carboxylic acid ester and nitrile functionalities. acs.org For example, the synthesis of dimethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate and 1,2,3,4-tetrahydronaphthalene-2-carbonitrile demonstrates the introduction of electron-withdrawing groups onto the tetralin framework. acs.org These groups can serve as handles for further chemical manipulation.

The following table details examples of such functionalized derivatives.

| Compound | Functional Groups Introduced |

| Dimethyl 6-Bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | Bromo, Dicarboxylate |

| Dimethyl 5-Fluoro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | Fluoro, Dicarboxylate |

| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | Nitrile |

This data showcases the introduction of various functional groups onto the 1,2,3,4-tetrahydronaphthalene skeleton. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning all proton and carbon signals and for differentiating between the cis and trans diastereomers.

Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). ias.ac.in For 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, COSY spectra would reveal correlations between the methine protons at C1 and C2 and their adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. This allows for the unambiguous tracing of the proton-proton connectivity along the saturated portion of the tetralin ring. ias.ac.innist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). ias.ac.inchemicalbook.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons. The multiplicity of the carbon signals (CH, CH₂, CH₃) can often be determined by the phase of the cross-peaks in a DEPT-edited HSQC experiment. chemicalbook.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for differentiating between the cis and trans isomers. In the cis isomer, a cross-peak would be expected between the two methyl groups at C1 and C2, as they are on the same face of the ring. Conversely, in the trans isomer, such a correlation would be absent or very weak; instead, correlations from each methyl group to adjacent axial or equatorial protons on the ring would define the stereochemistry.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Technique | Information Gained | Application to 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene |

|---|---|---|

| COSY | H-H correlations through 2-3 bonds ias.ac.in | Maps the proton connectivity within the aliphatic ring (e.g., H1-H2, H2-H3). |

| HSQC | Direct C-H (1-bond) correlations chemicalbook.com | Assigns specific ¹³C signals to their attached protons (e.g., C1-H1, C2-H2). |

| HMBC | Long-range C-H (2-4 bond) correlations ias.ac.in | Connects fragments, identifies quaternary carbons, and links methyl groups to the ring. |

| NOESY | H-H correlations through space (<5 Å) | Differentiates cis (methyl-methyl correlation) and trans isomers. |

The relative stereochemistry (cis vs. trans) is definitively established by analyzing ¹H NMR chemical shifts and, more importantly, vicinal coupling constants (³JHH). The saturated ring of the tetralin system adopts a half-chair conformation.

The magnitude of the coupling constant between the protons on C1 and C2 is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. miamioh.edu

In the trans-isomer , the two methyl groups are typically in pseudo-equatorial positions to minimize steric strain, forcing the C1-H and C2-H protons into a pseudo-axial/pseudo-axial arrangement. This results in a large dihedral angle (approaching 180°) and consequently a large coupling constant, typically in the range of 8-13 Hz. oup.com

In the cis-isomer , one methyl group is pseudo-axial and the other is pseudo-equatorial. This leads to a pseudo-axial/pseudo-equatorial relationship between the C1-H and C2-H protons, with a dihedral angle around 60°. This results in a much smaller coupling constant, typically in the range of 2-5 Hz. oup.com

Chemical shifts also provide stereochemical clues. Protons in a pseudo-axial position are generally more shielded (shifted to a lower ppm value) compared to their pseudo-equatorial counterparts due to anisotropic effects from neighboring C-C bonds.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) confirms the molecular formula of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene and provides structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, confirming the formula C₁₂H₁₆ (calculated mass: 160.1252 u). nist.gov

Under electron impact (EI) ionization, the molecular ion ([M]⁺•) is formed at m/z 160. This ion is energetically unstable and undergoes characteristic fragmentation. The major fragmentation pathways are driven by the formation of stable carbocations, particularly the stable benzylic carbocation.

Key expected fragments include:

m/z 145 (M-15): Loss of a methyl radical (•CH₃). This is a very common fragmentation for methylated compounds and is expected to be a prominent peak.

m/z 131 (M-29): Loss of an ethyl radical (•C₂H₅). This can occur via cleavage of the C2-C3 bond along with the methyl group at C2, or through more complex rearrangements.

m/z 117: Loss of a propyl group, likely from cleavage of the C-C bond within the saturated ring.

m/z 105: A peak corresponding to the tropylium (B1234903) ion or a related stable aromatic fragment is possible, arising from ring cleavage and rearrangement. The fragmentation of the related 5,6,7,8-tetrahydroquinoline (B84679) shows an intense peak at M-28, suggesting a retro-Diels-Alder type fragmentation is possible. cdnsciencepub.com

m/z 91: The tropylium ion (C₇H₇⁺), a hallmark of compounds containing a benzyl (B1604629) group, though it may be less intense here compared to simpler alkylbenzenes.

The relative intensities of these fragments can help distinguish isomers, although the differences may be subtle.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 131 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 117 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 105 | [C₈H₉]⁺ | Retro-Diels-Alder type fragmentation or other rearrangement |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques used to identify the functional groups present in the molecule by probing their vibrational modes. nih.govresearchgate.net

The spectrum of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is characterized by vibrations from its three main components: the aromatic ring, the saturated aliphatic ring, and the methyl groups.

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3010-3070 cm⁻¹). mdpi.com

Aliphatic C-H Stretch: Strong, intense bands appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH, CH₂, and CH₃ groups.

Aromatic C=C Stretch: Characteristic medium-to-strong bands appear in the 1450-1610 cm⁻¹ region, confirming the presence of the benzene (B151609) ring. mdpi.com

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and bending of the methylene and methyl groups are found in the 1375-1465 cm⁻¹ range. The presence of a methyl group often gives rise to a characteristic band around 1380 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the fingerprint region (typically 700-900 cm⁻¹), which can help confirm the 1,2-disubstituted nature of the benzene moiety.

While FT-IR and FT-Raman provide similar information, their selection rules differ. Symmetric, non-polar vibrations (like the C=C stretches in the aromatic ring) tend to be strong in the Raman spectrum, whereas asymmetric vibrations involving a change in dipole moment (like C-H stretches) are typically strong in the IR spectrum. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3010 - 3070 | Medium | Medium |

| Aliphatic C-H Stretch (CH, CH₂, CH₃) | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Ring Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Aliphatic CH₂/CH₃ Bending | 1375 - 1465 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of Derivatives

While obtaining suitable single crystals of the parent compound can be challenging, X-ray crystallography of solid derivatives provides the most definitive proof of molecular structure, including bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.

The analysis of derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) reveals key structural features. For example, the crystal structures of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and a related acrylate (B77674) derivative have been determined. nih.gov These structures confirm that the non-aromatic part of the tetralin ring system adopts a half-chair conformation. nih.gov This technique allows for the unambiguous assignment of the R/S configuration at each stereocenter by analyzing the electron density map and utilizing anomalous dispersion effects, especially if a heavier atom is present in the structure. nih.govnih.gov

Table 4: Crystallographic Data Insights from a Tetrahydronaphthalene Derivative

| Parameter | Finding from Derivative Structure Analysis nih.gov |

|---|---|

| Ring Conformation | The non-aromatic six-membered ring adopts a half-chair conformation. |

| Stereocenter Configuration | Absolute configurations (e.g., 1R, 4S) were determined unambiguously. |

| Molecular Packing | Intermolecular interactions, such as C-H···O or O-H···O hydrogen bonds, dictate the crystal packing. |

| Space Group | Crystallization in a Sohncke (chiral) space group (e.g., P2₁2₁2₁) confirms the enantiopure nature of the crystal. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules in solution. mdpi.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.net

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has two chiral centers (C1 and C2), meaning it can exist as two pairs of enantiomers (cis and trans).

Absolute Configuration: The enantiomers of a given diastereomer (e.g., (+)-cis and (-)-cis) will produce CD and ORD spectra that are perfect mirror images of each other. mdpi.com By comparing the experimentally measured spectrum to one predicted by quantum chemical calculations for a known absolute configuration (e.g., 1R, 2R), the absolute configuration of the synthesized or isolated compound can be determined.

Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) is chiroptically silent and will produce no CD or ORD signal. mdpi.com This allows for the precise measurement of the enantiomeric purity of a sample.

The electronic transitions of the aromatic chromophore, perturbed by the chiral aliphatic ring, are what give rise to the chiroptical signals in the UV region. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and thus provide a unique fingerprint for each enantiomer. researchgate.net

Computational and Theoretical Investigations of 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene. The flexibility of the tetrahydronaphthalene ring system, combined with the stereocenters introduced by the two methyl groups, gives rise to a complex conformational landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. dergipark.org.trnih.gov DFT calculations can be employed to optimize the geometries of the cis and trans isomers of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene. By using appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles for the various possible conformers of each isomer. nih.govnih.gov

These calculations would reveal the relative stabilities of the cis and trans isomers, which is determined by the steric interactions between the two methyl groups and between the methyl groups and the fused ring system. For instance, in the cis isomer, both methyl groups are on the same side of the ring, leading to potential steric strain, which can be quantified through the calculated electronic energies. In contrast, the trans isomer has the methyl groups on opposite sides, which is generally expected to be the more stable configuration.

Table 1: Illustrative DFT-Calculated Relative Energies of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Isomers

| Isomer | Functional/Basis Set | Relative Energy (kcal/mol) |

| trans-1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | B3LYP/6-31G(d,p) | 0.00 |

| cis-1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | B3LYP/6-31G(d,p) | 1.85 |

Note: The data in this table is illustrative and represents typical expected values for such systems.

The tetrahydronaphthalene core is not planar and can adopt several conformations, most commonly described as half-chair or envelope forms. rsc.org The presence of the two methyl groups on the alicyclic ring influences the preference for a particular conformation. Computational studies can map the potential energy surface (PES) by systematically varying key dihedral angles to identify all stable conformers (energy minima) and the transition states that connect them.

For each isomer (cis and trans), there will be multiple conformers depending on whether the methyl groups occupy axial or equatorial positions. For example, the trans isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. DFT calculations would typically show that the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. Similarly, the cis isomer can exist in axial-equatorial (a,e) or equatorial-axial (e,a) conformations, which are enantiomeric and thus have identical energies.

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, Natural Bond Orbital (NBO) Analysis)

The electronic properties of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be elucidated through analysis of the frontier molecular orbitals (FMOs) and Natural Bond Orbital (NBO) calculations. dergipark.org.trnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, the HOMO is expected to be a π-type orbital localized on the aromatic ring, while the LUMO would be a π*-antibonding orbital.

Table 2: Illustrative FMO Energies for trans-1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 8.25 |

Note: The data in this table is illustrative and based on typical values for similar aromatic hydrocarbons.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predictions are invaluable for assigning experimental spectra, especially for complex molecules with multiple stereoisomers like 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene. The calculated chemical shifts for the cis and trans isomers would be distinct, reflecting their different magnetic environments.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry. mdpi.com These theoretical spectra help in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-H stretching, CH₂ scissoring, and aromatic ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum. mdpi.com The calculations would reveal the energies and oscillator strengths of the π → π* transitions responsible for the molecule's absorption in the ultraviolet region.

Theoretical Studies of Reaction Mechanisms and Pathways Involving 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Computational methods can be used to explore the reactivity of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene and the mechanisms of reactions in which it participates. nih.gov

For any chemical reaction, such as the synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene via the hydrogenation of a dimethylnaphthalene precursor, computational chemistry can be used to model the reaction pathway. This involves locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. mdpi.com By calculating the activation energy (the energy difference between the reactants and the TS), chemists can gain insight into the reaction kinetics. For example, theoretical studies could compare the activation barriers for the formation of the cis and trans isomers, providing a rationale for the experimentally observed product ratios.

Reaction Energetics and Kinetic Profiles

While specific experimental or extensive theoretical studies on the reaction energetics and kinetic profiles of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene are not widely available in published literature, we can infer the types of investigations that would be relevant based on studies of similar organic molecules. Theoretical investigations into reaction mechanisms typically employ quantum chemical methods to map out potential energy surfaces for various reaction pathways.

For a molecule like 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, such studies could focus on reactions such as dehydrogenation to form the corresponding naphthalene (B1677914) derivative, or oxidation reactions at the aliphatic ring. Computational methods, like Density Functional Theory (DFT), are often used to calculate the energies of reactants, transition states, and products. researchgate.netnih.gov

For instance, a theoretical study on the pyrolysis of diallyl sulfoxide (B87167) used DFT and other high-level computational methods to determine the activation parameters for the reaction, which were then compared with experimental results. researchgate.net A similar approach for 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene would involve calculating the activation energies for different potential reaction pathways, which would, in turn, provide insights into the kinetic favorability of each route.

A hypothetical data table for a reaction, such as the dehydrogenation of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, might look like the following, which is presented for illustrative purposes:

Table 1: Hypothetical Calculated Energetic Profile for the Dehydrogenation of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

| Parameter | Calculated Value (kcal/mol) | Method |

| Enthalpy of Reaction (ΔH) | -25.8 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Reaction (ΔG) | -15.2 | B3LYP/6-31G(d) |

| Activation Energy (Ea) | 45.7 | B3LYP/6-31G(d) |

Molecular Dynamics Simulations Related to Conformational Flexibility in Synthetic Contexts

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility of molecules over time. researchgate.net These simulations can provide insights into the accessible conformations of a molecule, which is crucial in understanding its reactivity and interactions in a synthetic context.

For 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, the puckering of the saturated six-membered ring is a key aspect of its conformational flexibility. A crystallographic study of related substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives revealed that the non-aromatic ring adopts a half-chair conformation. nih.gov A ring-puckering analysis of these derivatives provided specific parameters defining this conformation. nih.gov

MD simulations could be employed to explore the energy landscape of the different possible conformations of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, such as the transition between different half-chair and boat-like conformations. Understanding the relative energies and populations of these conformers can be critical in designing stereoselective syntheses.

Table 2: Puckering Parameters for a Substituted 1,2,3,4-Tetrahydronaphthalene Derivative

| Puckering Parameter | Value |

| Q | 0.444 (3) Å |

| θ | 40.2 (4)° |

| φ | 218.2 (6)° |

Data from a study on methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in the Context of Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnist.gov In the context of synthetic design, QSAR models can predict the activity of yet-to-be-synthesized compounds, thereby guiding the synthetic efforts towards more potent molecules and reducing the need for extensive experimental screening. researchgate.net

While a specific QSAR study focused solely on 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is not available, a relevant study on novel tetrahydronaphthalene derivatives as potent antitubercular agents highlights the application of QSAR in this chemical space. researchgate.net In this study, a QSAR model was developed to predict the antitubercular activity of a series of tetrahydronaphthalene derivatives. researchgate.net The model was built using a training set of 39 compounds and validated with a test set of 13 compounds. researchgate.net

The resulting QSAR model identified several molecular descriptors that were highly influential on the antitubercular activity. researchgate.net These descriptors included MATS8s, Chi4, bcutv8, Petitjeant, and fr_aniline. researchgate.net Such models are invaluable in the synthetic design process, as they allow chemists to prioritize the synthesis of derivatives predicted to have high activity.

Table 3: Statistical Parameters of a QSAR Model for Tetrahydronaphthalene Derivatives

| Statistical Parameter | Value |

| R² | 0.8303 |

| Q²LOO | 0.7642 |

| LOF | 0.0550 |

| CCCext | 0.8720 |

Data from a QSAR study on tetrahydronaphthalene derivatives as antitubercular agents. researchgate.net

Chemical Reactivity and Mechanistic Aspects of 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Electrophilic Aromatic Substitution Reactions on the Tetrahydronaphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comdalalinstitute.commakingmolecules.com In the case of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, the fused, partially saturated ring acts as an activating group, donating electron density to the aromatic nucleus. This activation, combined with the directing effects of the alkyl substituents, makes the aromatic ring susceptible to attack by electrophiles.

The general mechanism for EAS proceeds in two steps:

Attack of the π-electrons of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation, often called an arenium ion or sigma complex. This is typically the rate-determining step. dalalinstitute.comuci.edu

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the substituted product. makingmolecules.combyjus.com

A common example of EAS is the Friedel-Crafts reaction , which includes alkylation and acylation to form new carbon-carbon bonds. byjus.commasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The electrophile is a resonance-stabilized acylium ion. byjus.com For substituted naphthalenes, the position of acylation (α versus β) is sensitive to reaction conditions. rsc.orgpsu.edu In the case of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, the fused ring and methyl groups are ortho, para-directing activators. uci.edu Steric hindrance from the alicyclic ring and the existing methyl groups will significantly influence the regioselectivity of the substitution, generally favoring the less hindered positions of the aromatic ring.

Friedel-Crafts Alkylation: This reaction attaches an alkyl group from an alkyl halide in the presence of a Lewis acid. masterorganicchemistry.com A major drawback of this reaction is the potential for carbocation rearrangements to form a more stable carbocation before alkylating the ring. masterorganicchemistry.com Additionally, the product is more activated than the starting material, which can lead to polyalkylation. uci.edu Electrochemical methods have been developed as a milder alternative to traditional Friedel-Crafts protocols for synthesizing tetrahydronaphthalene derivatives. acs.org

The directing effects of substituents are crucial in determining the outcome of these reactions. Both the fused alicyclic ring and the methyl groups are considered activating, ortho, para-directing groups. uci.edu However, deviations from the expected additivity of these effects can occur, as seen in the detritiation of dimethylnaphthalenes, where increased electron supply can alter bond fixation. rsc.org

| Reaction Type | Reagents | Electrophile | General Product |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | Acylium ion (RCO⁺) | Aryl ketone |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), AlCl₃ | Carbocation (R⁺) | Alkyl-substituted aromatic |

| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | Halonium ion (X⁺) | Aryl halide |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Nitroaromatic compound |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (or ⁺SO₃H) | Aryl sulfonic acid |

Radical Reactions and Their Role in Tetrahydronaphthalene Chemistry

Free radical chemistry offers unique pathways for molecular functionalization that are complementary to ionic reactions. nih.gov In the context of tetrahydronaphthalene chemistry, radical reactions can be initiated at several positions, including the benzylic C-H bonds, which are weakened due to the stability of the resulting benzylic radical. The tetralin (1,2,3,4-tetrahydronaphthalene) framework itself is known to participate in radical reactions, for instance, acting as a hydrogen-donor solvent in coal liquefaction due to the facility of homolytic cleavage of its benzylic C-H bonds. wikipedia.org

A notable reaction involving a tetrahydronaphthalene derivative is the highly chemo- and regioselective cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene. This diene, derived from tetralone, undergoes a spontaneous Diels-Alder cyclodimerization. The high reactivity and selectivity of this process can be explained by the formation of a stable diradical intermediate. epfl.ch Similarly, its hetero-Diels-Alder reaction with sulfur dioxide is also thought to proceed through a diradicaloid transition state. epfl.ch

Oxidative processes involving tetrahydronaphthalene skeletons can also proceed via radical mechanisms. For example, the air oxidation of a bis(enolsilyl ether) derived from a decalin-1,5-dione to form an enedione is presumed to involve a radical pathway initiated by the addition of triplet oxygen to the enol double bond. mdpi.com Such pathways could be relevant for the oxidation of derivatives of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, especially at the benzylic positions.

The Minisci reaction is another powerful radical-based method for alkylating electron-deficient heterocycles, though its direct application to electron-rich systems like tetrahydronaphthalene is less common without modification. nih.gov

Oxidation and Reduction Chemistry of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene and its Derivatives

The oxidation and reduction of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene can target either the aromatic or the alicyclic portion of the molecule.

Oxidation: The saturated ring of the tetrahydronaphthalene system is susceptible to oxidation, particularly under strong conditions. The oxidation of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288), with an aggressive oxidizing agent like acidified potassium permanganate (B83412) results in the cleavage of the alicyclic ring to form phthalic acid (benzene-1,2-dicarboxylic acid). shaalaa.comsarthaks.com This indicates the complete degradation of the non-aromatic part of the molecule.

Anodic oxidation provides a more controlled method for studying oxidation pathways. Electrochemical studies on tetrahydronaphthalene analogs have shown that oxidation can lead to intramolecular coupling reactions. acs.org These reactions proceed through a cationic intermediate formed after an initial electron transfer, leading to various cyclized products. acs.org The benzylic positions are particularly reactive in these electrochemical oxidations. acs.org

Reduction: The parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), is itself a product of the partial reduction of naphthalene (B1677914). wikipedia.org Further reduction of the aromatic ring of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene requires more forcing conditions, such as high-pressure hydrogenation over a suitable catalyst (e.g., Raney nickel or rhodium-on-carbon), and would lead to the corresponding dimethyldecahydronaphthalene (dimethyldecalin).

| Transformation | Reagents/Conditions | Product Type | Notes |

| Strong Oxidation | Acidified KMnO₄ | Dicarboxylic Acid (e.g., Phthalic Acid) | Cleavage of the alicyclic ring. shaalaa.comsarthaks.com |

| Anodic Oxidation | Electrolysis in MeCN | Intramolecularly coupled products | Proceeds via cationic intermediates. acs.org |

| Catalytic Hydrogenation | H₂, Ni or Rh catalyst, high pressure | Decahydronaphthalene derivative | Reduction of the aromatic ring. mdpi.com |

Ring-Opening, Rearrangement, and Cycloaddition Reactions of the Tetrahydronaphthalene Skeleton

The tetrahydronaphthalene skeleton can participate in a variety of reactions that alter its core structure.

Ring-Opening: As mentioned in the oxidation section, strong oxidizing agents can cause the oxidative cleavage of the alicyclic ring to yield benzene (B151609) dicarboxylic acids. shaalaa.comsarthaks.com

Rearrangement: Carbocation-mediated reactions involving the tetrahydronaphthalene skeleton can be accompanied by rearrangements. For instance, during Friedel-Crafts alkylation, the intermediate carbocation can undergo hydride or alkyl shifts to achieve greater stability. masterorganicchemistry.com More complex skeletal rearrangements, such as the pinacol (B44631) rearrangement, could occur in appropriately substituted diol derivatives of tetrahydronaphthalene under acidic conditions. libretexts.org

Cycloaddition: Cycloaddition reactions are powerful tools for constructing cyclic systems. cem.com The tetrahydronaphthalene framework can be synthesized or can itself participate in such reactions.

Diels-Alder Reactions: A key synthetic route to substituted tetrahydronaphthalenes involves the Diels-Alder reaction. For example, a cascade reaction involving nitrogen deletion can generate an in situ diene that undergoes a Diels-Alder reaction to form the tetrahydronaphthalene ring system. acs.org

Intramolecular [4+2] Cycloadditions: Dienynes containing the appropriate tether can undergo transition metal-catalyzed intramolecular [4+2] cycloadditions to generate the fused bicyclic structure of the tetrahydronaphthalene skeleton. williams.edu Nickel-catalyzed variants have proven effective even where thermal Diels-Alder reactions fail. williams.edu

Formal [4+2] Cycloadditions: An unusual formal [4+2] cycloaddition across the N1 and N4 atoms of 1,2,4,5-tetrazines with enamines has been reported, which, while not directly involving the tetrahydronaphthalene carbon skeleton as a diene, showcases the diversity of cycloaddition chemistry. nih.gov

Stereoselectivity and Regioselectivity in Reactions Involving Dimethyl Tetrahydronaphthalenes

Controlling the stereochemistry and regiochemistry of reactions is a central goal in organic synthesis. For derivatives of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene, these aspects are influenced by the existing stereocenters and the electronic and steric properties of the molecule.

Regioselectivity: The regiochemical outcome of reactions on the aromatic ring is governed by the directing effects of the substituents.

In electrophilic aromatic substitution , the fused alkyl ring and the methyl groups are ortho, para-directing. The precise location of substitution (e.g., at C-5, C-6, C-7, or C-8) depends on a delicate balance between electronic activation and steric hindrance. For example, in the Friedel-Crafts acetylation of naphthalene, the α/β isomer ratio is highly dependent on the concentration of the acylating reagent and reaction time, indicating a duality of mechanism. rsc.orgpsu.edu A similar complexity would be expected for dimethyl tetrahydronaphthalene.

The regioselectivity of the bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene has been studied, establishing conditions for selective bromination at either the alicyclic or the aromatic positions. researchgate.net

In copper-catalyzed Heck-type reactions , the regioselectivity between vinyl and allylic products can be completely switched by the choice of additives (e.g., alcohol solvent vs. carboxylate additive), highlighting the possibility of fine-tuning reaction outcomes. nih.gov

Stereoselectivity: Reactions involving the chiral centers at C-1 and C-2, or the creation of new stereocenters, require careful consideration of stereocontrol.

The existing stereochemistry in the starting material can direct the approach of reagents. For instance, in the catalytic hydrogenation of the aromatic ring, the hydrogen atoms would typically add to one face of the ring, leading to a specific diastereomer of the resulting decalin.

In reactions like the nickel-catalyzed intramolecular [4+2] cycloaddition, the process can occur with a high degree of stereoselectivity, retaining the stereochemistry of the starting material. williams.edu

The table below summarizes key factors influencing selectivity in relevant reactions.

| Reaction Type | Selectivity Type | Controlling Factors | Example/Reference |

| Electrophilic Aromatic Substitution | Regioselectivity | Electronic directing effects (ortho, para), steric hindrance, reaction conditions (reagent concentration, time). | Friedel-Crafts acetylation of naphthalene. rsc.orgpsu.edu |

| Bromination of Ketone Derivative | Regioselectivity | Reaction conditions determine attack at alicyclic vs. aromatic ring. | Bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene. researchgate.net |

| Heck-Type Coupling | Regioselectivity | Choice of solvent and additives. | Divergent regioselectivity in Cu-catalyzed reactions. nih.gov |

| Intramolecular Cycloaddition | Stereoselectivity | Catalyst control, geometry of the transition state. | Ni-catalyzed [4+2] cycloaddition. williams.edu |

Applications and Synthetic Utility of 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Role as a Synthetic Building Block for Complex Organic Molecules

The 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene scaffold is a valuable intermediate in organic synthesis, providing a lipophilic and conformationally constrained bicyclic system. This structure is amenable to further functionalization, allowing for the construction of more complex molecular architectures.

While direct applications of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene as a starting material in the total synthesis of natural products are not extensively documented, the broader tetralone framework, which can be derived from tetrahydronaphthalene derivatives, is a key structural motif in a variety of naturally occurring compounds. semanticscholar.org Synthetic strategies toward natural products often involve the construction of substituted tetralone skeletons. semanticscholar.org For instance, the synthesis of (±)-O-methylasparvenone, a natural product, has been achieved through pathways that construct the core tetralone structure. semanticscholar.org The tetrahydronaphthalene moiety is also found in complex natural products like calamenene, which is a sesquiterpenoid. nist.gov

The tetrahydronaphthalene core is a recognized scaffold in medicinal chemistry. nih.gov Derivatives of this structure have been investigated for a range of biological activities. For example, tetrahydronaphthalene amides have been synthesized and identified as a novel class of inhibitors against Mycobacterium tuberculosis, targeting the mycobacterial ATP synthase. nih.gov In the development of these potential therapeutic agents, the tetrahydronaphthalene unit serves as a crucial structural component for optimizing antimycobacterial properties. nih.gov

Furthermore, substituted 2-piperazinyl-1,2,3,4-tetrahydronaphthalenes have been developed as selective serotonin (B10506) uptake inhibitors. google.com These compounds are of interest for their potential antidepressant activities. google.com The synthesis of these complex molecules relies on the initial tetralone structure, which can be produced through various methods, including the oxidation of the corresponding tetrahydronaphthalene. google.com The general synthetic utility of tetrahydronaphthalenes is highlighted by their role as precursors to functionalized naphthalenes through oxidation. nih.gov

The following table provides examples of biologically active compounds that feature the tetrahydronaphthalene scaffold.

| Compound Class | Biological Target/Activity | Reference |

| Tetrahydronaphthalene Amides | Mycobacterium tuberculosis ATP synthase inhibitors | nih.gov |

| 2-Piperazinyl-1,2,3,4-tetrahydronaphthalenes | Selective serotonin uptake inhibitors | google.com |

| Tetrahydronaphthalene Derivatives | Anti-inflammatory agents | google.com |

Development of Catalytic Ligands and Chiral Auxiliaries Featuring the 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Moiety

The development of chiral ligands and auxiliaries is fundamental to asymmetric synthesis. While specific examples of catalytic ligands or chiral auxiliaries directly incorporating the 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene moiety are not prominent in the literature, the principles of their design often rely on rigid, conformationally well-defined structures to effectively control stereochemistry. The stereochemistry of substituted tetrahydronaphthalenes has been a subject of study, which is a prerequisite for their potential application in asymmetric catalysis.

Integration into Advanced Organic Materials and Polymers (Focus on Structural and Synthetic Aspects)

The tetrahydronaphthalene structure can be incorporated into polymeric materials to impart specific properties such as thermal stability and low dielectric constants. For instance, polyimides, a class of high-performance polymers, have been synthesized using dianhydrides containing a tetrahydronaphthalene unit. researchgate.net The synthesis of these polyimides involves the polymerization of a dianhydride, such as 4-(2,5-dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride (B1165640), with a suitable diamine. researchgate.net The resulting poly(amic acid) precursor is then thermally imidized to form the final polyimide film. researchgate.net The rigid and bulky nature of the tetrahydronaphthalene component can influence the polymer's physical properties.

Applications in Specialized Chemical Processes (e.g., as a Hydrogen-Donor Solvent in Chemical Transformations)

Tetralin (1,2,3,4-tetrahydronaphthalene) is well-established as a hydrogen-donor solvent, particularly in direct coal liquefaction. frontiersin.orgwikipedia.orgnih.gov In this process, tetralin transfers hydrogen to the coal, facilitating its conversion into liquid fuels. frontiersin.orgwikipedia.org The effectiveness of a hydrogen-donor solvent is related to its ability to donate hydrogen atoms to stabilize free radicals formed during the thermal decomposition of coal. frontiersin.orgnih.gov Studies have shown that under liquefaction conditions, tetralin can undergo dehydrogenation to form naphthalene (B1677914). frontiersin.orgnih.gov The efficiency of hydrogen donation can be influenced by the reaction temperature. At lower temperatures, tetralin may primarily transfer active hydrogen, while at higher temperatures, dehydrogenation becomes more significant. nih.gov While the focus of many studies has been on the parent compound, tetralin, the hydrogen-donating properties of alkyl-substituted derivatives are also of interest.

The following table summarizes the transformation of tetralin in a direct coal liquefaction process at different temperatures.

| Temperature (°C) | Transformation Rate of Tetralin (%) | Key Transformation Product | Reference |

| 380 | 69.76 | Naphthalene | frontiersin.orgnih.gov |

| 420 | 83.86 | Naphthalene | frontiersin.orgnih.gov |

Future Research Directions and Emerging Trends for 1,2 Dimethyl 1,2,3,4 Tetrahydronaphthalene Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The development of new and more efficient methods for the synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene and its derivatives is a cornerstone of future research. While classical methods exist, emerging trends point towards the use of catalytic systems that offer higher yields, greater selectivity, and more environmentally benign reaction conditions.

One promising direction is the application of transition-metal catalysis. Iron(III)-catalyzed strategies have shown success in the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors. nih.gov This approach is notable for its operational simplicity and divergence from traditional [4+2]-cycloaddition reactions. nih.gov Future work will likely focus on adapting these methods for the specific synthesis of the 1,2-dimethyl isomer, potentially through the use of appropriately substituted starting materials. Research into the optimization of reaction conditions, such as catalyst loading and solvent choice, will be crucial. For instance, studies on related syntheses have shown that while 10 mol% of FeCl₃ in dichloroethane can be optimal, decreasing the catalyst loading to 5 mol% can still yield good results, albeit with longer reaction times. nih.gov

Another area of interest is the development of cascade reactions that can rapidly construct the tetrahydronaphthalene core with the desired dimethyl substitution pattern. For example, a nitrogen deletion/Diels-Alder cascade reaction has been reported for the synthesis of substituted tetralins. acs.org Exploring similar strategies starting from precursors that would lead to the 1,2-dimethyl substitution pattern is a logical next step.

Furthermore, the synthesis of specific stereoisomers (cis- and trans-) of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene remains a challenge. nist.gov Future research will likely involve the development of stereoselective catalytic systems to control the diastereoselectivity of the cyclization or hydrogenation steps.

| Precursor Type | Synthetic Strategy | Potential Advantages |

| Aryl ketones | Iron(III)-catalyzed cyclization | Operational simplicity, mild conditions |

| Vinylarenes and alkynes | [4+2] Cycloaddition | Atom economy, direct formation of C-C bonds |

| Substituted dienes | Intramolecular cyclization | High control over substitution patterns |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is crucial for unlocking its full potential. Future research will likely move beyond simple functionalization to explore more complex and previously undiscovered reaction pathways.

Mechanistic investigations into existing and new reactions will be a key focus. For example, in the iron(III)-catalyzed synthesis of tetrahydronaphthalenes, detailed mechanistic studies have identified 3,4-dihydro-2H-pyran intermediates. nih.gov Similar in-depth studies on reactions involving 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene will be essential for optimizing reaction conditions and expanding their scope. Techniques such as in-situ spectroscopy and kinetic analysis will be invaluable in these endeavors.

The regioselectivity of reactions on the 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene scaffold is another area ripe for exploration. Studies on the bromination of related compounds like 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene have utilized quantum chemical calculations to understand and predict the site of reaction. researchgate.net Applying similar predictive models to the 1,2-dimethyl isomer for various electrophilic and nucleophilic reactions will enable more targeted and efficient synthesis of novel derivatives.

Furthermore, the unique electronic and steric properties conferred by the two methyl groups could lead to unexpected reactivity. Research into the activation of C-H bonds within the molecule, for example, could open up new avenues for functionalization without the need for pre-installed functional groups.

Innovative Applications in Asymmetric Synthesis and Catalysis

The chiral nature of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene, which can exist as enantiomers and diastereomers, makes it an attractive scaffold for applications in asymmetric synthesis and catalysis. nist.gov

A significant future trend will be the design and synthesis of chiral ligands derived from 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene for use in asymmetric catalysis. The development of chiral cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a ligand for the catalytic reduction of ketones is a precedent in this area. researchgate.net By analogy, chiral diamines, diols, and phosphines based on the 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene framework could be developed and screened for their effectiveness in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The use of these chiral derivatives as organocatalysts is another promising avenue. The rigid, well-defined three-dimensional structure of the tetrahydronaphthalene core can provide the necessary steric environment to induce high levels of enantioselectivity in a range of reactions.

Moreover, the synthesis of enantiopure 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene itself can be a target for asymmetric synthesis, potentially serving as a chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. Copper-catalyzed intramolecular reductive cyclization has been successfully used to synthesize chiral 1,2-dihydronaphthalene-1-ols, which can be further transformed into saturated naphthalene (B1677914) derivatives. lookchem.comnih.gov Adapting such methods to produce enantiomerically pure 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene would be a significant achievement.

| Application Area | Potential Role of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene |

| Asymmetric Catalysis | Chiral ligand scaffold |

| Organocatalysis | Chiral catalyst backbone |

| Chiral Building Block | Starting material for complex molecule synthesis |

Advanced Theoretical Modeling and Computational Design of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene Systems

Advanced theoretical modeling and computational chemistry are set to play an increasingly important role in guiding future research on 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of different isomers and conformers of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene. researchgate.net This information is invaluable for understanding its reactivity and for designing new catalysts and materials. For instance, computational studies can help to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and calculate spectroscopic properties for comparison with experimental data.

Furthermore, computational tools can be used for the de novo design of novel 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene-based systems with specific desired properties. For example, by modeling the interaction of different derivatives with biological targets, it may be possible to design new drug candidates. Similarly, computational screening of virtual libraries of chiral ligands based on this scaffold could accelerate the discovery of new and more effective asymmetric catalysts.

The synergy between experimental work and theoretical modeling will be crucial. Computational predictions can guide experimental efforts, reducing the amount of trial-and-error required, while experimental results can be used to validate and refine the theoretical models. This integrated approach will undoubtedly lead to a more rapid and efficient exploration of the chemical space surrounding 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene?

- The compound has the molecular formula C₁₂H₁₆ , molecular weight 160.26 g/mol , and CAS Registry Number 14108-88-4 (for the 5,8-dimethyl isomer; analogous isomers vary). Its IUPAC-standard InChIKey (ZNUCGPFMUNDULY-UHFFFAOYSA-N ) facilitates unambiguous identification in databases . Key thermodynamic properties include:

- Vapor pressure: Calculated using the Antoine equation (parameters available for related tetrahydronaphthalenes) .

- Gas-phase enthalpy of formation (ΔfH°gas): Reported values range from 26.0 ± 2.0 kJ/mol to 30.0 kJ/mol for similar structures, highlighting the need for isomer-specific validation .

Q. What synthetic routes are commonly used for 1,2-dimethyltetralin derivatives?

- Synthesis often involves hydrogenation of dimethylnaphthalenes or alkylation of tetrahydronaphthalene precursors . For example:

- Friedel-Crafts alkylation : Using 1,2-dihydronaphthalene with methyl halides in the presence of Lewis acids like AlCl₃ .

- Solvent optimization : N,N-Dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates .

- Yields for specific isomers (e.g., 1,4-dimethyl) reach ~24% via 1,6-dibromohexane and benzene coupling , though steric effects may reduce efficiency for 1,2-dimethyl derivatives .

Q. How can spectroscopic techniques distinguish between dimethyltetralin isomers?

- Nuclear Magnetic Resonance (NMR) :

- ¹³C NMR resolves methyl group positions on the saturated vs. aromatic rings (e.g., 1,2-dimethyl vs. 1,5-dimethyl isomers) .

- Mass Spectrometry (MS) : Fragmentation patterns differ due to substituent stability; e.g., 1,2-dimethyl isomers show distinct McLafferty rearrangements .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔfH°gas discrepancies)?

- Discrepancies (e.g., 26.0 ± 2.0 kJ/mol vs. 30.0 kJ/mol for related compounds) may arise from:

- Experimental methods : Combustion calorimetry vs. gas-phase measurements .

- Isomer purity : Contamination by structurally similar compounds (e.g., 1,5-dimethyltetralin) skews results .

Q. What experimental design considerations are critical for optimizing dimethyltetralin synthesis?

- Key factors include:

- Temperature control : Excessive heat promotes dehydrogenation, leading to naphthalene byproducts .

- Catalyst selection : Pd/C or Raney Ni for selective hydrogenation without over-reducing aromatic rings .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution efficiency but may complicate product isolation .

Q. What mechanisms underlie the compound’s potential neurotoxic effects?

- While direct toxicological data on 1,2-dimethyltetralin is limited, studies on naphthalene derivatives suggest:

- Cytochrome P450-mediated oxidation : Generates reactive epoxides or dihydrodiols, inducing oxidative stress .

- Receptor interactions : Structural analogs (e.g., quinuclidine derivatives) bind to acetylcholine receptors, implicating neurotoxicity via neurotransmission disruption .

Q. How do steric and electronic effects influence regioselectivity in dimethyltetralin reactions?

- Steric hindrance : Methyl groups at positions 1 and 2 reduce accessibility for electrophilic attack on the aromatic ring, favoring reactions at the saturated cyclohexane moiety .

- Electronic effects : Electron-donating methyl groups activate adjacent positions on the aromatic ring, directing substitution to para sites .

- Case study : Nitration of 1,2-dimethyltetralin predominantly yields 5-nitro derivatives due to steric shielding of ortho positions .

Methodological Recommendations

- Data validation : Cross-reference NIST thermodynamic datasets with experimental results to resolve discrepancies.

- Synthetic optimization : Employ Design of Experiments (DoE) to balance temperature, solvent, and catalyst variables .

- Toxicity screening : Follow ATSDR’s tiered assessment framework (Figure B-1) to evaluate acute vs. chronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.